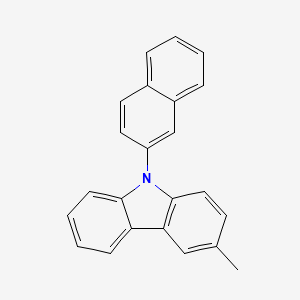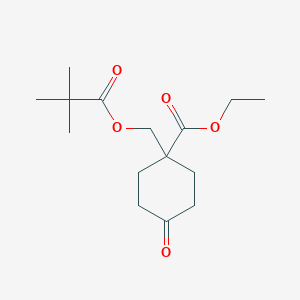![molecular formula C8H6N4O3 B13094175 [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione CAS No. 35612-19-2](/img/structure/B13094175.png)
[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione is a heterocyclic compound with a unique structure that includes two pyrimidine rings connected by a single bond
準備方法
The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione typically involves multi-step reactions. One common method includes the condensation of 2-methoxyaniline with dipyrimidine, followed by oxidation to yield the target compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
化学反応の分析
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acetonitrile, DMF, and Cs2CO3 . Major products formed from these reactions include various substituted bipyrimidine derivatives.
科学的研究の応用
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione can be compared with other similar compounds such as:
2,2’-Bipyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms.
4,4’-Bipyridine: Another related compound with a different arrangement of nitrogen atoms.
Quinazolinones: These compounds have a benzene ring fused with a pyrimidine ring and exhibit various biological activities.
The uniqueness of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione lies in its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
35612-19-2 |
|---|---|
分子式 |
C8H6N4O3 |
分子量 |
206.16 g/mol |
IUPAC名 |
6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O3/c13-6-3-5(11-8(15)12-6)4-1-2-9-7(14)10-4/h1-3H,(H,9,10,14)(H2,11,12,13,15) |
InChIキー |
CFSOLYYMXDWFTG-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)N=C1)C2=CC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)

![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)


![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)




![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
